5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide
CAS No.: 630107-81-2
Cat. No.: VC4445732
Molecular Formula: C10H9FN4O
Molecular Weight: 220.207
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 630107-81-2 |
|---|---|
| Molecular Formula | C10H9FN4O |
| Molecular Weight | 220.207 |
| IUPAC Name | 5-amino-1-(2-fluorophenyl)pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C10H9FN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) |
| Standard InChI Key | QCEQWOVPHLZKMC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular formula of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is C₁₀H₉FN₄O, with a molecular weight of 220.21 g/mol . The pyrazole ring adopts a planar configuration, stabilized by conjugation between the nitrogen atoms and adjacent substituents. The 2-fluorophenyl group introduces steric and electronic effects that influence reactivity and binding interactions . Key structural features include:
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Amino group (-NH₂): Enhances hydrogen-bonding potential.
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Carboxamide (-CONH₂): Contributes to solubility and target recognition.
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Fluorine atom: Modulates electronic properties and metabolic stability .
The SMILES notation for this compound is C1=CC=C(C(=C1)F)N2C(=C(C=N2)C(=O)N)N, and its InChIKey is QCEQWOVPHLZKMC-UHFFFAOYSA-N .
Spectroscopic Characterization
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NMR Spectroscopy:
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 221.0833 [M+H]⁺, consistent with the molecular formula .
Synthesis and Optimization
Regioselective Pyrazole Formation
The synthesis of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide employs Michael-type addition reactions (yields: 47–93%). A representative protocol involves:
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Condensation: Reacting 2-fluoroaniline with a β-keto ester to form a hydrazone intermediate.
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Cyclization: Treating the hydrazone with a base (e.g., K₂CO₃) to induce pyrazole ring closure .
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Carboxamide Formation: Hydrolysis of the ester group followed by amidation with ammonium chloride.
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes cyclization |
| Solvent | Ethanol | Enhances solubility |
| Catalyst | POCl₃ | Accelerates amidation |
| Reaction Time | 6 hours | Balances completion vs. degradation |
Purification and Analysis
Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms homogeneity.
Biological Activities and Mechanisms
Enzyme Inhibition
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide exhibits COX-2 inhibitory activity (IC₅₀ = 1.2 μM), as demonstrated in molecular docking studies . The fluorophenyl group occupies the hydrophobic pocket of COX-2, while the carboxamide forms hydrogen bonds with Arg120 and Tyr355 .
| Analog Structure | Cancer Cell Line | % Inhibition (10 μM) |
|---|---|---|
| 5-Amino-1-(2-Fluorophenyl) | NCI-H23 | 92 |
| 5-Amino-1-(4-Chlorophenyl) | HCT-15 | 88 |
Antimicrobial Properties
Preliminary assays indicate MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli. The amino group disrupts bacterial membrane integrity, as evidenced by electron microscopy .
Physicochemical and Pharmacokinetic Profiles
Solubility and Lipophilicity
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Aqueous Solubility: 0.08 mg/mL (pH 7.4), improved to 0.5 mg/mL with 10% DMSO.
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LogP: 1.9, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Metabolic Stability
In vitro studies using human liver microsomes show a half-life of 45 minutes, with primary metabolites arising from oxidative defluorination and carboxamide hydrolysis .
Table 3: ADMET Properties
| Property | Value |
|---|---|
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Weak (IC₅₀ > 50 μM) |
| hERG Inhibition | Low (IC₅₀ > 30 μM) |
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